molecular formula C20H20N2O3S3 B12021176 N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B12021176
M. Wt: 432.6 g/mol
InChI Key: KQPRVMIZTHHGIG-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a thiophenylmethylidene group, and a thiazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, which is then functionalized with the thiophenylmethylidene group. The final step involves the attachment of the hydroxyphenyl group to the hexanamide chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
  • N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(furanyl-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Uniqueness

N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is unique due to the presence of the thiophenylmethylidene group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds and can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H20N2O3S3

Molecular Weight

432.6 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C20H20N2O3S3/c23-16-9-4-3-8-15(16)21-18(24)10-2-1-5-11-22-19(25)17(28-20(22)26)13-14-7-6-12-27-14/h3-4,6-9,12-13,23H,1-2,5,10-11H2,(H,21,24)/b17-13+

InChI Key

KQPRVMIZTHHGIG-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.